Bosentan hydrate

Pulmonary Arterial Hypertension Endothelin Receptors Pharmacology

Select Bosentan hydrate (CAS 157212-55-0) for defined dual endothelin receptor blockade in your research. Its well-characterized affinity (ETA Ki=4.7 nM, ETB Ki=95 nM) makes it the definitive tool for in vitro assays requiring simultaneous ETA/ETB engagement, unlike selective ERAs. With a 5-hour half-life and established BID oral PK profile, it precisely replicates clinical PAH regimens in rodent models. Its distinct lipophilicity (Log D=1.3) and known CYP3A4/CYP2C9 induction profile render it essential for hepatic metabolism, DILI mechanism, and drug-drug interaction studies. Ensure experimental validity with this thoroughly characterized dual antagonist.

Molecular Formula C27H31N5O7S
Molecular Weight 569.6 g/mol
CAS No. 157212-55-0
Cat. No. B000569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosentan hydrate
CAS157212-55-0
Synonyms4-t-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
bosentan
bosentan anhydrous
bosentan monohydrate
Ro 47 0203
Ro 47-0203
Ro 470203
Ro-47-0203
Traclee
Molecular FormulaC27H31N5O7S
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
InChIInChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
InChIKeySXTRWVVIEPWAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bosentan Hydrate (CAS 157212-55-0) – Scientific Procurement & Technical Profile


Bosentan hydrate (CAS 157212-55-0), with the chemical name C27H29N5O6S·H2O and a molecular weight of 569.63 g/mol, is a dual endothelin receptor antagonist (ERA) that competitively binds to both ETA and ETB receptors . It is provided as a hydrate solid for research applications, primarily in pulmonary arterial hypertension (PAH) models [1].

Bosentan Hydrate (CAS 157212-55-0) – Why In-Class Substitution is Not Interchangeable


Endothelin receptor antagonists (ERAs) are a heterogeneous class. Compounds like bosentan, ambrisentan, and macitentan differ significantly in their receptor selectivity, physicochemical properties, and clinical safety profiles [1]. A generic substitution with another ERA, such as ambrisentan, cannot be assumed to yield equivalent experimental or therapeutic outcomes due to these fundamental pharmacological differences [2]. The following evidence quantifies the specific differentiators for bosentan.

Bosentan Hydrate (CAS 157212-55-0) – Quantitative Differentiation vs. Ambrisentan & Macitentan


Bosentan Hydrate – A Quantifiably Balanced Dual ETA/ETB Antagonist Profile

Bosentan is a dual antagonist with a 20:1 ETA:ETB receptor selectivity ratio. It exhibits a binding affinity (Ki) of 4.7 nM for the ETA receptor and 95 nM for the ETB receptor in human smooth muscle cells [1]. This contrasts with ambrisentan, a selective ETA antagonist with a 0.7:1 ratio, and macitentan, another dual antagonist with a 6.3:1 ratio [2].

Pulmonary Arterial Hypertension Endothelin Receptors Pharmacology

Bosentan Hydrate – Distinct Physicochemical Profile Defined by Lower Lipophilicity

The lipophilicity of bosentan, as measured by its distribution coefficient (Log D), is 1.3 at pH 7.4. This is significantly lower than macitentan (Log D = 2.9) and markedly different from ambrisentan (Log D = -0.4) [1]. This physicochemical property is directly linked to tissue distribution and metabolic stability.

Physicochemical Properties Lipophilicity Drug Formulation

Bosentan Hydrate – Shorter Elimination Half-Life & Metabolic Autoinduction

Bosentan exhibits a terminal elimination half-life of approximately 5 hours, which is significantly shorter than ambrisentan (15 hours) and macitentan (16 hours) [1]. Furthermore, bosentan undergoes metabolic autoinduction, causing its plasma concentrations to decrease to 50–65% of single-dose levels after multiple administrations, a phenomenon not reported for ambrisentan or macitentan [2].

Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Bosentan Hydrate – In Vivo Pharmacodynamic Activity and Additive Effects

In a rat model of pulmonary hypertension, macitentan (30 mg/kg) administered on top of bosentan (100 mg/kg) produced a further decrease in mean pulmonary artery pressure (MPAP) of 4 mm Hg [1]. Conversely, bosentan given on top of a maximal effective dose of macitentan failed to induce any additional MPAP decrease [1]. This indicates that macitentan provides superior pharmacological activity and that bosentan does not achieve the same maximal effect.

Pulmonary Hypertension In Vivo Model Combination Therapy

Bosentan Hydrate – Differential Safety Profile with Higher Risk of Hepatotoxicity

A network meta-analysis of randomized controlled trials found that bosentan significantly increased the risk of abnormal liver function compared to placebo (Risk Ratio [RR] = 3.78; 95% CI: 2.42–5.91) [1]. In contrast, macitentan did not significantly elevate this risk (RR = 1.17; 95% CI: 0.42–3.31), and ambrisentan was associated with a significantly decreased risk (RR = 0.06; 95% CI: 0.01–0.45) [1].

Drug Safety Hepatotoxicity Adverse Events

Bosentan Hydrate (CAS 157212-55-0) – Core Research & Preclinical Application Scenarios


In Vitro Mechanistic Studies on Dual ETA/ETB Receptor Antagonism

Bosentan hydrate is the appropriate selection for in vitro assays designed to elucidate the functional consequences of dual endothelin receptor blockade. Its well-characterized binding affinities for both the ETA (Ki=4.7 nM) and ETB (Ki=95 nM) receptors provide a defined pharmacological tool .

Preclinical PAH Models Where Twice-Daily Dosing is the Study Norm

Due to its 5-hour half-life and established pharmacokinetic profile, bosentan is ideal for rodent models of pulmonary arterial hypertension (PAH) that require twice-daily (BID) oral administration, particularly when the goal is to replicate established clinical dosing regimens [1].

Research Requiring an ERA with Lower Lipophilicity and Specific Hepatic Interactions

Bosentan is the candidate of choice for investigations focused on hepatic drug metabolism, including studies on CYP3A4 and CYP2C9 induction, or for research into drug-induced liver injury (DILI) mechanisms, given its distinct lipophilicity (Log D=1.3) and well-documented hepatotoxicity profile [2].

Studies on Combination Therapy or Drug-Drug Interactions with ERAs

Given the extensive characterization of bosentan's interactions with CYP enzymes and its role as a known perpetrator of drug-drug interactions, it serves as a critical control or test compound in studies evaluating new combination therapies for PAH or investigating pharmacokinetic interactions with other agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosentan hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.